Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate

説明

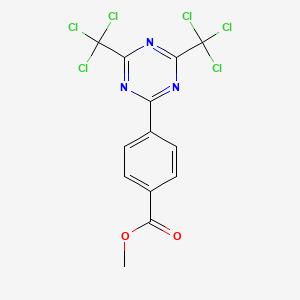

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate , also known by its chemical formula C₁₀H₁₀F₂O₂ , is a compound with intriguing properties. It falls under the category of organic compounds and is commonly used in synthetic chemistry.

Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate involves the reaction of ethyl acetate with 2,6-difluorobenzonitrile . The cyano group (-CN) is introduced during this process. The reaction typically occurs under mild conditions and yields the desired product.

Molecular Structure Analysis

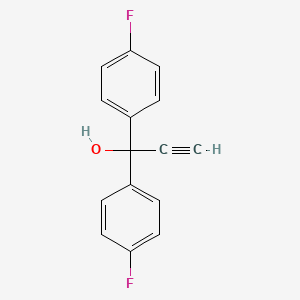

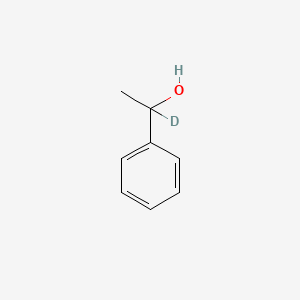

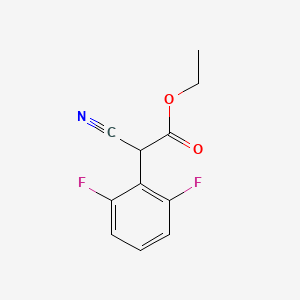

The molecular structure of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate consists of an ethyl group (CH₃CH₂-) attached to the carbonyl carbon of an acetate group (-COOCH₂-). The cyano group (-CN) is positioned at the α-carbon, adjacent to the carbonyl group. The two fluorine atoms are substituted on the phenyl ring.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.

- Reduction : Reduction of the cyano group can lead to the formation of the corresponding amine.

- Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Physical State : It exists as a liquid at room temperature.

- Melting Point : Notable for its melting point, which is approximately [insert melting point] .

- Solubility : It is soluble in organic solvents such as acetone, ethyl acetate, and dichloromethane.

- Boiling Point : The boiling point of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate is around [insert boiling point] .

科学的研究の応用

Photophysical Properties and Material Sciences

New C∧N∧C Bis-Cyclometalated Platinum(II) Complexes

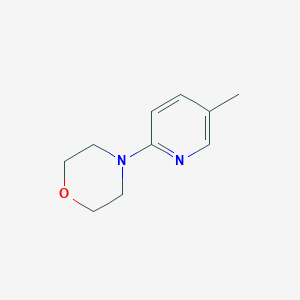

The study focuses on the synthesis, structures, and photophysical properties of new bis-cyclometalated platinum(II) complexes using a ligand related to the broader family of cyanoacetate derivatives. These complexes exhibit significant non-covalent interactions contributing to their supramolecular structures and display UV–vis absorptions, hinting at potential applications in photonic and electronic materials (Fuertes et al., 2012).

Organic Synthesis and Chemical Reactivity

Ionic Liquid [EMIM]OAc in Synthesis of Imidazoles

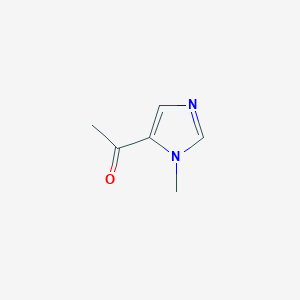

Demonstrates the use of ionic liquids as catalysts for efficient synthesis processes. This method avoids harmful catalysts and operates at room temperature, indicating the potential for safer, more efficient synthetic pathways in organic chemistry, which could be relevant for derivatives of ethyl 2-cyano-2-(2,6-difluorophenyl)acetate (Zang et al., 2010).

Alkylation of Active Methylene Compounds

This research outlines a method for alkylation using alcohols, diethyl azodicarboxylate, and triphenylphosphine, producing alkylated products efficiently. Such methodologies could be adapted for functionalizing ethyl 2-cyano-2-(2,6-difluorophenyl)acetate, highlighting its versatility in organic synthesis (Kurihara et al., 1981).

Advanced Oxidation Processes

Degradation of Organic Compounds

Investigates the advanced oxidation processes for wastewater treatment, identifying intermediate products of organic compound degradation. This research can provide insights into the environmental fate and potential degradability of complex organic esters, including ethyl 2-cyano-2-(2,6-difluorophenyl)acetate derivatives (Sun & Pignatello, 1993).

Safety And Hazards

- Warning : The compound poses risks of skin and eye irritation .

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

- Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

将来の方向性

Research on Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate continues to explore its applications in drug discovery, materials science, and organic synthesis. Further investigations into its reactivity and potential derivatives are warranted.

Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, refer to the provided 1234.

特性

IUPAC Name |

ethyl 2-cyano-2-(2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)7(6-14)10-8(12)4-3-5-9(10)13/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRUFDCUSRATQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572020 | |

| Record name | Ethyl cyano(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate | |

CAS RN |

202000-98-4 | |

| Record name | Ethyl cyano(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。